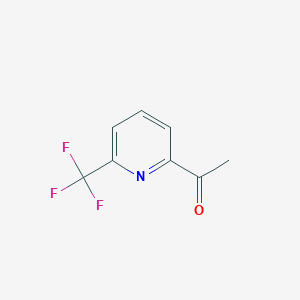

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

Beschreibung

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone is a pyridine-derived ketone featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an acetyl (-COCH₃) group at the 2-position (Figure 1). The trifluoromethyl group is strongly electron-withdrawing, conferring unique electronic and steric properties to the molecule. Its stability, lipophilicity, and metabolic resistance (attributed to the C-F bonds) make it a valuable scaffold for functionalization .

Eigenschaften

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPMZALLPKDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261663 | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-58-9 | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone typically involves the introduction of the trifluoromethyl group and the ethanone group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Characteristics

- Molecular Weight : 189.13 g/mol

- CAS Number : 944904-58-9

- InChI Key : ROKPMZALLPKDMB-UHFFFAOYSA-N

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which facilitates its ability to penetrate biological membranes, making it a candidate for various biological applications.

Medicinal Chemistry

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone has garnered interest in medicinal chemistry due to its potential biological activities:

- CYP1A2 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This property may influence the pharmacokinetics of co-administered drugs, making it relevant in drug design and development.

- Antimicrobial and Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial and anti-inflammatory activities, although further studies are necessary to validate these effects.

Agrochemicals

The compound is also being explored for its potential use in developing agrochemicals, including pesticides and herbicides. Its unique chemical properties could lead to the creation of agents with specific modes of action against pests, enhancing agricultural productivity.

Chemical Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its structural characteristics make it suitable for various synthetic pathways aimed at developing new pharmaceuticals and agrochemicals .

Case Study: CYP1A2 Inhibition

Research has documented that compounds with similar structures to this compound often act as inhibitors of CYP enzymes. A study focusing on this compound highlighted its potential to alter drug metabolism pathways significantly, which could have implications for drug interactions in clinical settings.

Wirkmechanismus

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone, highlighting structural variations and their implications:

Key Comparative Insights

Electronic Effects: The 6-CF₃ group in the target compound creates a more electron-deficient pyridine ring compared to 6-CH₃ (e.g., 1-(6-Methylpyridin-2-yl)ethanone), enhancing its reactivity in nucleophilic aromatic substitution . 3-Bromo-5-CF₃ substitution () introduces steric bulk, limiting accessibility to the pyridine nitrogen but enabling regioselective cross-coupling .

The target compound’s unsubstituted 3- and 4-positions on the pyridine ring allow for further functionalization, a limitation in 5-CF₃ analogs () .

Synthetic Utility: The target compound is synthesized via acid-catalyzed hydrolysis of protected intermediates (e.g., 4-(6-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)-2-CF₃-pyrimidine; ) . 1-(6-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl)ethanone () is prepared via Ullmann coupling, showcasing the versatility of pyridin-2-yl ethanones in metal-catalyzed reactions .

Biologische Aktivität

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone, also known as 1-(6-TFPE), is an organic compound characterized by its trifluoromethyl group attached to a pyridine ring. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 189.13 g/mol. This compound's unique structural features suggest significant potential in pharmacology and agrochemicals, although comprehensive studies on its biological activities are still limited.

Structural Characteristics

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its absorption and interaction with biological systems. The compound's ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, indicates its relevance in drug metabolism and potential interactions with other pharmaceuticals.

Biological Activity Overview

While specific studies on 1-(6-TFPE) are sparse, its structural similarity to other bioactive compounds suggests several pharmacological activities, including:

- Anticonvulsant Properties : Similar compounds have shown efficacy in seizure management.

- Anticancer Activity : The inhibition of specific enzymes can lead to reduced tumor growth.

- Antibacterial Effects : Potential applications in treating bacterial infections.

The primary mechanism by which 1-(6-TFPE) exerts its biological effects is through the inhibition of the CYP1A2 enzyme. This enzyme is crucial in the metabolism of various drugs and endogenous compounds. By inhibiting CYP1A2, 1-(6-TFPE) can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into potential biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 358780-14-0 | 0.81 | Different position of trifluoromethyl group |

| 2-(Trifluoromethyl)nicotinaldehyde | 116308-35-1 | 0.81 | Contains an aldehyde functional group |

| 1-(5-Fluoropyridin-3-yl)ethanone | 342602-55-5 | 0.71 | Contains a fluorine instead of trifluoromethyl |

| 5-(Trifluoromethyl)picolinaldehyde | 31224-82-5 | 0.72 | Picolinaldehyde structure |

| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | 913839-73-3 | 0.77 | Contains an acetic acid functional group |

Case Studies and Research Findings

Research has indicated that compounds similar to 1-(6-TFPE) have demonstrated various biological activities:

- Inhibition Studies : In vitro studies have shown that related compounds exhibit significant inhibition against CYP450 enzymes, suggesting potential for drug-drug interactions and effects on drug efficacy.

- Cell Proliferation Assays : In studies involving cancer cell lines, related pyridine derivatives have been evaluated for their IC50 values, indicating their potency in inhibiting cell growth.

- Toxicity Assessments : Safety profiles are critical; some derivatives have undergone toxicity testing in animal models, revealing favorable safety margins at therapeutic doses.

Future Directions

The current understanding of the biological activity of 1-(6-TFPE) is limited but promising. Future research should focus on:

- In-depth Pharmacological Studies : Conducting detailed investigations into its mechanism of action and therapeutic applications.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish potential clinical uses.

- Development of Derivatives : Synthesizing and testing derivatives to enhance efficacy and reduce toxicity.

Q & A

Q. How is this compound utilized as a building block in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.